Cas no 97635-31-9 (Calcium;(2r,3s,4r,5r)-2,3,4,5,6-pentahydroxyhexanoate;(2r,3r,4r,5r)-2,3,5,6-tetrahydroxy-4-[(2s,3r,4s,5r,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate)

Calcium;(2r,3s,4r,5r)-2,3,4,5,6-pentahydroxyhexanoate;(2r,3r,4r,5r)-2,3,5,6-tetrahydroxy-4-[(2s,3r,4s,5r,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate structure
97635-31-9 structure
Product Name:Calcium;(2r,3s,4r,5r)-2,3,4,5,6-pentahydroxyhexanoate;(2r,3r,4r,5r)-2,3,5,6-tetrahydroxy-4-[(2s,3r,4s,5r,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate
Numero CAS:97635-31-9
MF:C18H32CaO19
MW:592.51328754425
CID:1991915
PubChem ID:64776
Update Time:2025-04-21

Calcium;(2r,3s,4r,5r)-2,3,4,5,6-pentahydroxyhexanoate;(2r,3r,4r,5r)-2,3,5,6-tetrahydroxy-4-[(2s,3r,4s,5r,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Calcium glubionate anhydrous
    • Glubionate calcium
    • (4-O-beta-D-Galactopyranosyl-D-gluconato-O1)(D-gluconato-O1)calcium
    • Calcium, (4-O-beta-D-galactopyranosyl-D-gluconato-O1)(D-gluconato-O1)-
    • calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}hexanoate (1:1:1) (non-preferred name)
    • calcium,(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate,(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate
    • (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate
    • (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
    • calcium
    • 97635-31-9
    • DB13142
    • calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate
    • Calcium;(2r,3s,4r,5r)-2,3,4,5,6-pentahydroxyhexanoate;(2r,3r,4r,5r)-2,3,5,6-tetrahydroxy-4-[(2s,3r,4s,5r,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate
    • Inchi: 1S/C12H22O12.C6H12O7.Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;/m11./s1
    • Chiave InChI: YPCRNBPOUVJVMU-LCGAVOCYSA-L
    • Sorrisi: [Ca+2].O1[C@H](CO)[C@@H]([C@@H]([C@H]([C@@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O

Proprietà calcolate

  • Massa esatta: 592.11637
  • Massa monoisotopica: 592.11637
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 13
  • Conta accettatore di obbligazioni idrogeno: 19
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 15
  • Complessità: 686
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 13
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 362

Proprietà sperimentali

  • Punto di ebollizione: 864.7°C at 760 mmHg
  • Punto di infiammabilità: 319.1°C
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd